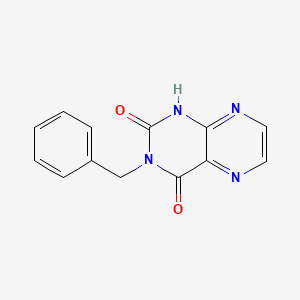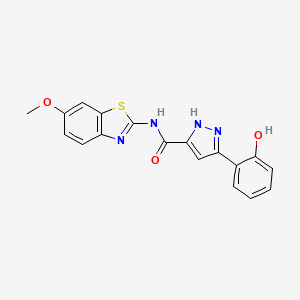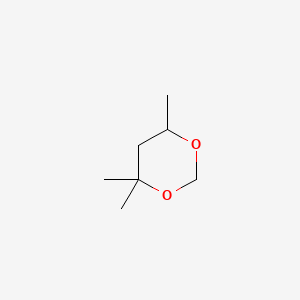
4,4,6-Trimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-1,3-dioxane is an organic compound with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.1849 g/mol . It is a heterocyclic compound containing a dioxane ring substituted with three methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4,6-Trimethyl-1,3-dioxane can be synthesized through the condensation of tert-butanol with aqueous formaldehyde in the presence of synthetic zeolites and phosphoric acid as catalysts . The reaction is typically carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa, with a stirring speed of 60 rpm .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to maximize yield and selectivity. The use of zeolites as catalysts and the control of reaction parameters such as temperature, pressure, and reactant ratios are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,6-Trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methyl groups in the dioxane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
4,4,6-Trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a potential building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is employed in the production of perfumes, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,4,6-Trimethyl-1,3-dioxane exerts its effects involves interactions with molecular targets and pathways. The compound’s dioxane ring structure allows it to participate in various chemical reactions, influencing its reactivity and stability. Specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This compound has a similar dioxane ring structure but with different substituents, leading to distinct chemical properties.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another related compound with variations in the methyl group positions.
Uniqueness
4,4,6-Trimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
1123-07-5 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-6-4-7(2,3)9-5-8-6/h6H,4-5H2,1-3H3 |
Clé InChI |
NFRFQWLJPHVZRK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OCO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5-c]pyrimidin-5-ol](/img/structure/B14097684.png)
![2-[3-(Dimethylamino)propyl]-6-methoxy-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097694.png)
![2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate](/img/structure/B14097698.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097704.png)
![1-(3-Fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097709.png)

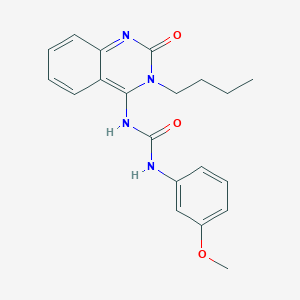
![7-Chloro-1-(4-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097737.png)
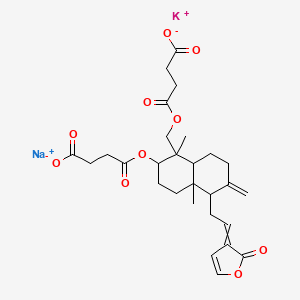
![1-(4-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097747.png)
![4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile](/img/structure/B14097748.png)

